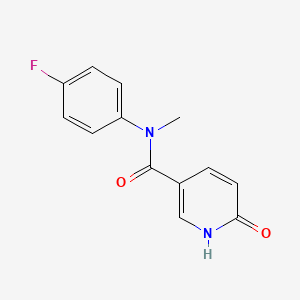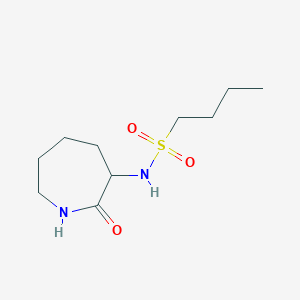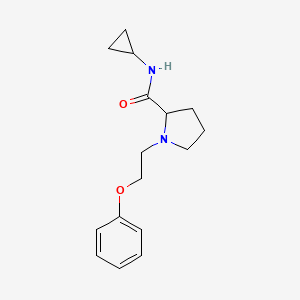
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to exhibit anti-tumor activity in various cancer cell lines and has shown promise as a potential therapeutic agent for cancer treatment.
Wirkmechanismus
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide targets RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide disrupts ribosome biogenesis, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. Additionally, N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide has been shown to induce senescence in cancer cells, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a valuable tool for studying ribosome biogenesis. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide could focus on its potential as a therapeutic agent for cancer treatment. Additionally, further studies could investigate its mechanism of action and its effects on normal cells. Finally, research could focus on developing more potent and less toxic analogs of N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide for clinical use.
Synthesemethoden
The synthesis of N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide involves several steps. The first step is the reaction of 2-phenoxyethylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-phenoxyethylamine. This is followed by the reaction of the resulting amine with 2-chloropyrrolidine-1-carboxylic acid to form N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide, which is N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer cells. It has also been shown to exhibit synergistic effects when used in combination with other anti-cancer agents.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(2-phenoxyethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-13-8-9-13)15-7-4-10-18(15)11-12-20-14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIPQDHKYPLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
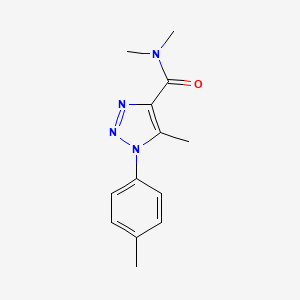

![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
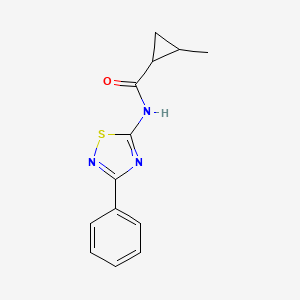
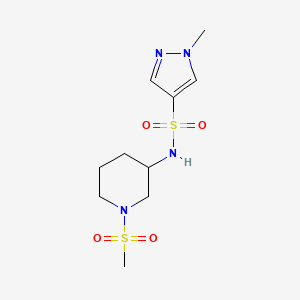

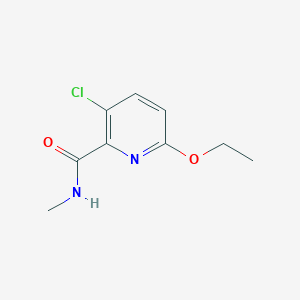
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)
